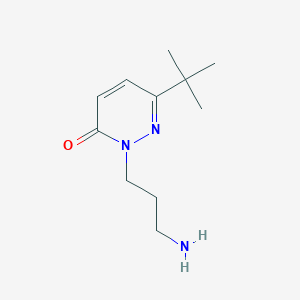
2-(3-アミノプロピル)-6-tert-ブチル-2,3-ジヒドロピリダジン-3-オン
概要
説明
3-Aminopropyltriethoxysilane (APTES) is an aminosilane frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It can also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Molecular Structure Analysis
APTES is an organosilicon compound. It contains an amine group that can attach to a functional silane for bio-conjugation .
Chemical Reactions Analysis
APTES has been used in the chemical modification of metal oxide nanoparticle surfaces . The introduction of the amine group enhances their dispersibility and anti-bacterial property .
Physical And Chemical Properties Analysis
APTES is a liquid at room temperature . It’s used in the manufacture of polyurethane nanocomposites, where it can affect the hydrophobic, physical, and mechanical properties of the material .
科学的研究の応用
バイオメディシン
バイオメディシンの分野では、この化合物は標的薬物送達システムの開発において可能性を示しています。 その構造は、特定の細胞や組織を標的にするように機能化できるナノ粒子を作成するために使用でき、治療薬の効力を高めながら副作用を最小限に抑えます .
農業
農業用途では、この化合物は除草剤または殺虫剤の合成に関連する可能性があります。 その化学構造により、さまざまな官能基を付着させる可能性があり、特定の植物または昆虫の受容体を標的にするように設計でき、より効率的な作物保護戦略に貢献します .
材料科学
材料科学では、「2-(3-アミノプロピル)-6-tert-ブチル-2,3-ジヒドロピリダジン-3-オン」は、材料の表面特性を改変するために使用できます。 これには、疎水性表面を作成したり、工業用材料の結合特性を強化したりすることが含まれ、コーティングや接着剤に特に役立ちます .
環境科学
この化合物の環境科学における可能性は、ガス分離用膜または水浄化技術に組み込むことができることにあります。 その構造は、空気や水から汚染物質を分離する際に、より効率的な選択的バリアを作成するのに役立ちます .
医薬品
医薬品では、この化合物は薬物のバイオアベイラビリティを向上させるために使用できます。 医薬品に付着させることで、溶解性や安定性を高め、薬物の吸収と効果を高めることができます .
化学工学
最後に、化学工学では、この化合物は高度なポリマーと複合材料の合成に役割を果たす可能性があります。 その反応部位は、材料に改善された機械的および熱的特性を与えることができる架橋剤の候補となります .
作用機序
The exact mechanism of action of 2-APB is not fully understood. However, it is believed to act as a modulator of signal transduction pathways by binding to and activating or inhibiting various proteins or enzymes involved in the pathways. 2-APB has been found to bind to and modulate the activity of several ion channels and enzymes, including calcium-activated potassium channels, transient receptor potential vanilloid 1 channels, transient receptor potential ankyrin 1 channels, phospholipase C, protein kinase C, and cyclooxygenase-2.
Biochemical and Physiological Effects
2-APB has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, 2-APB has been found to inhibit the production of nitric oxide, which is involved in inflammation and immune responses. 2-APB has also been found to have anti-bacterial and anti-cancer effects.
実験室実験の利点と制限
2-APB has several advantages for use in scientific research. It is relatively easy to synthesize, it is stable, and it is relatively non-toxic. In addition, it has been found to modulate the activity of several ion channels and enzymes involved in signal transduction pathways. However, there are some limitations to the use of 2-APB in laboratory experiments. It is not soluble in water, which can limit its use in cell-based assays. In addition, its mechanism of action is not fully understood, which can limit its use in mechanistic studies.
将来の方向性
The potential applications of 2-APB are numerous and there are many future directions for research. One potential direction is to further investigate the mechanism of action of 2-APB. This could involve studying the binding sites and affinity of 2-APB for various proteins and enzymes involved in signal transduction pathways. In addition, further studies could be conducted to determine the anti-inflammatory, anti-bacterial, and anti-cancer effects of 2-APB. Furthermore, research could be conducted to identify new applications for 2-APB, such as drug delivery systems and cell-based assays. Finally, further research could be conducted to optimize the synthesis of 2-APB and to investigate its potential as a therapeutic agent.
Safety and Hazards
特性
IUPAC Name |
2-(3-aminopropyl)-6-tert-butylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-11(2,3)9-5-6-10(15)14(13-9)8-4-7-12/h5-6H,4,7-8,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSBRIBPYJFSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



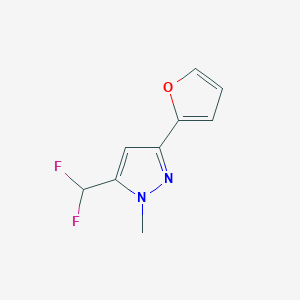
![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)
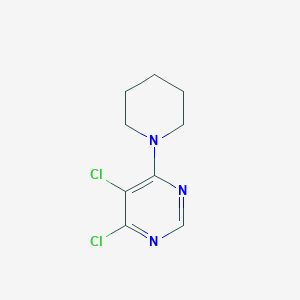
![(3-Chlorophenyl)(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)methanone](/img/structure/B1484408.png)
![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)
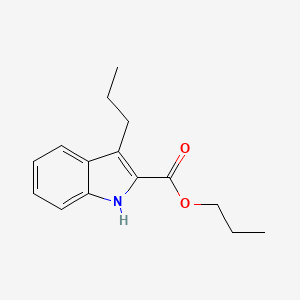
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
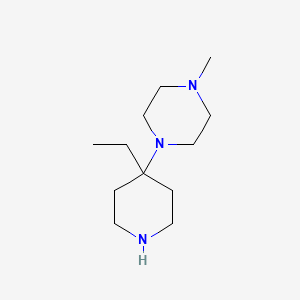
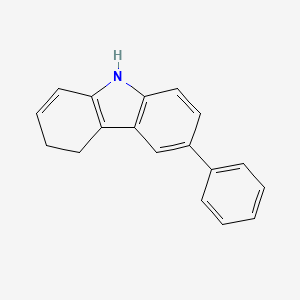
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
![7-(Cyclopropylmethyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484422.png)
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)